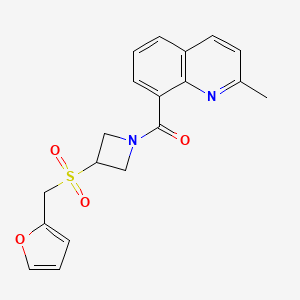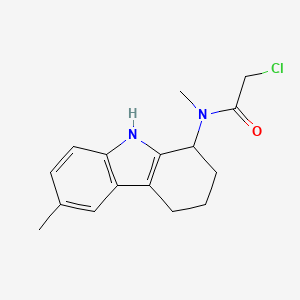
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a pyridine ring, and a fluorophenyl group . The piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .Aplicaciones Científicas De Investigación
Receptor Agonist Research
The compound has been studied for its role as a selective, potent, and orally active agonist at 5-HT1A receptors. A study by Vacher et al. (1999) highlighted its enhanced and long-lasting 5-HT1A agonist activity in rats after oral administration. The compound's ability to bind with higher affinity and selectivity to 5-HT1A receptors, compared to dopaminergic D2 and adrenergic alpha1 receptors, was noted. This research suggests its potential for use in antidepressant treatments (Vacher et al., 1999).
Analgesic Potential
Another significant application is in the field of analgesia. Colpaert et al. (2004) reported that a derivative of this compound, F 13640, produced long-term analgesia in rodent models of chronic nociceptive and neuropathic pain. The study provided evidence for the compound's potential curative-like action on pathological pain, particularly in cases of spinal cord injury (Colpaert et al., 2004).
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Mallesha and Mohana (2014) synthesized a series of derivatives and evaluated their in vitro antibacterial and antifungal activities. Certain derivatives exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting a potential area for further research in antimicrobial drug development (Mallesha & Mohana, 2014).
Application in Radiopharmaceuticals
The synthesis and potential application of derivatives of this compound in radiopharmaceuticals have been reported. Blanckaert et al. (2005) synthesized and evaluated [(123)I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone for visualization of the 5-HT2A receptor with SPECT. The study demonstrated the tracer's ability to penetrate the mouse brain, suggesting its potential in neuroimaging (Blanckaert et al., 2005).
Chemical Synthesis and Structural Analysis
Research by Liu et al. (2013) provided insights into the synthesis and structure of related compounds. They presented a route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity, showcasing the compound's versatility in chemical synthesis (Liu et al., 2013).
Antiproliferative Activity
Prasad et al. (2018) synthesized a novel derivative and evaluated its antiproliferative activity. The structure was characterized using various spectroscopic techniques and X-ray diffraction studies, indicating the compound's potential in cancer research (Prasad et al., 2018).
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-14-3-5-15(6-4-14)24(22,23)16-7-10-20(11-8-16)17(21)13-2-1-9-19-12-13/h1-6,9,12,16H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXHNBXWCHSVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

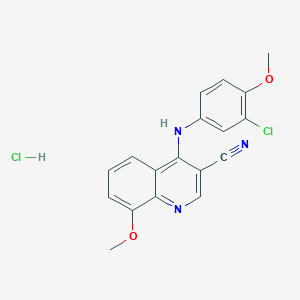
![6-Acetyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2670176.png)
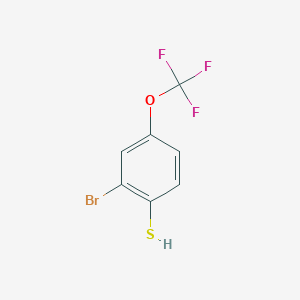
![N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2670178.png)
![[(2S)-1-benzylpiperidin-2-yl]methanamine](/img/structure/B2670180.png)
![N-[[(2S,3R)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide](/img/structure/B2670181.png)

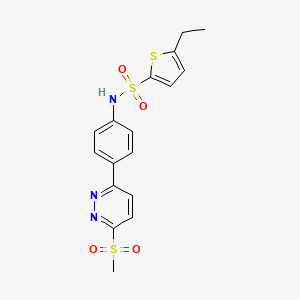
![6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2670184.png)
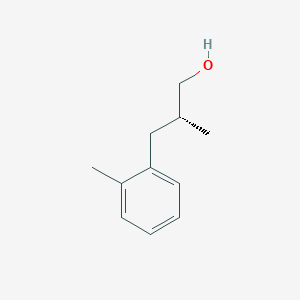
![(E)-5-bromo-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2670186.png)
